1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone
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Overview
Description
1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone is a heterocyclic compound that features a unique combination of an oxazine ring and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone typically involves multicomponent reactions and cyclization reactions. One common synthetic route involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can be further optimized using microwave conditions to improve yields and reaction times . Industrial production methods may involve similar synthetic routes but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazinium cations, while reduction can lead to the formation of dihydro analogs .
Scientific Research Applications
1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone exerts its effects involves its interaction with molecular targets such as enzymes. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The trifluoromethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone include:
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share the oxazine ring but differ in their substituents and overall structure.
1,3-Oxazines: These compounds have similar heterocyclic motifs and exhibit comparable pharmacological and material applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential as a versatile intermediate in various applications .
Properties
Molecular Formula |
C6H6F3NO2 |
---|---|
Molecular Weight |
181.11 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-1,4-oxazin-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)5(11)4-3-10-1-2-12-4/h3,10H,1-2H2 |
InChI Key |
OYXAXHCXIZXFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=CN1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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